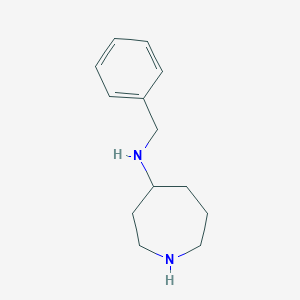

N-benzylazepan-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzylazepan-4-amine: is an organic compound with the molecular formula C₁₃H₂₀N₂ It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, with a benzyl group attached to the nitrogen atom at the fourth position

Mécanisme D'action

Target of Action

It’s worth noting that many amines, including n-benzylazepan-4-amine, often interact with various neurotransmitter systems in the brain .

Mode of Action

Amines generally act as either agonists or antagonists at various neurotransmitter receptors . Agonists increase the activity of particular neurotransmitters, while antagonists decrease their activity .

Biochemical Pathways

Amines can have significant effects on various biochemical pathways, particularly those involving neurotransmitters .

Pharmacokinetics

The compound’s molecular weight (20432) and physical form (liquid) suggest that it may have certain pharmacokinetic properties .

Result of Action

Amines can have profound effects on mood, thinking, perception, and behavior by affecting brain chemistry .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to heat, moisture, oxidation, high or low pH, biological contamination, and light can lead to instability of the Active Pharmaceutical Ingredient (API) . Furthermore, the hygroscopicity of the excipient and process-related factors such as compression and granulation tableting methods can also induce instability of the API .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-benzylazepan-4-amine involves the reductive amination of azepan-4-one with benzylamine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of azepan-4-yl chloride with benzylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of reducing agent and reaction conditions would be optimized for cost-effectiveness and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-benzylazepan-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxide derivatives.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, in the presence of bases like triethylamine.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: Secondary amines.

Substitution: Various N-substituted azepan-4-amines.

Applications De Recherche Scientifique

Chemistry: N-benzylazepan-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. These compounds may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.

Industry: The compound is used in the development of new materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile component in material science.

Comparaison Avec Des Composés Similaires

Azepane: The parent compound, lacking the benzyl group.

N-methylazepan-4-amine: A similar compound with a methyl group instead of a benzyl group.

N-phenylazepan-4-amine: A compound with a phenyl group instead of a benzyl group.

Uniqueness: N-benzylazepan-4-amine is unique due to the presence of the benzyl group, which can significantly alter its chemical and biological properties compared to other azepane derivatives. The benzyl group can enhance lipophilicity, potentially improving the compound’s ability to interact with hydrophobic biological targets.

Activité Biologique

N-benzylazepan-4-amine, a compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol, has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse sources.

This compound can be synthesized through the reaction of benzylamine with methylamine under controlled conditions. The synthesis typically involves catalysts and specific reaction environments to optimize yield and purity. The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. This interaction can alter the activity of these targets, leading to various physiological effects. The compound's amine functional group plays a crucial role in its binding affinity and reactivity, making it a candidate for studies related to enzyme inhibition and receptor modulation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown effectiveness against various pathogens, indicating potential antimicrobial properties .

- Neuropharmacological Effects : Due to its structural similarity to neurotransmitters, this compound may influence neurological pathways, suggesting applications in treating neurological disorders .

- Antidiabetic Potential : As an amine-containing compound, it may exhibit properties similar to known α-glucosidase inhibitors, which have been studied for their roles in managing diabetes .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimycobacterial Activity : A study synthesized derivatives of 4-aminoquinolines that include similar structural motifs. These compounds were evaluated for their ability to inhibit Mycobacterium tuberculosis growth, indicating that structural modifications can enhance biological efficacy .

- Enzyme Inhibition Studies : Research has focused on the potential of amine-containing compounds as enzyme inhibitors. For instance, compounds structurally similar to this compound have shown promise in inhibiting enzymes related to metabolic disorders .

- Pharmacological Profiles : Investigations into the pharmacokinetics and metabolic stability of related compounds have provided insights into their therapeutic windows and safety profiles. For example, studies on metabolic pathways reveal how modifications in structure influence drug metabolism and efficacy .

Comparative Analysis

The table below summarizes key comparisons between this compound and related compounds:

| Compound | Biological Activity | Key Characteristics |

|---|---|---|

| This compound | Potential neuropharmacological effects | Amine functional group enhances binding |

| N-benzyl-N-methylazepan-4-amine | Antimicrobial properties | Similar structure; explored for drug development |

| 4-aminoquinoline derivatives | Antimycobacterial activity | Structural modifications improve efficacy |

Propriétés

IUPAC Name |

N-benzylazepan-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-5-12(6-3-1)11-15-13-7-4-9-14-10-8-13/h1-3,5-6,13-15H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUAUELLNOWIHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.